2'-(4-Bromobenzoyl)-1-naphthohydrazide 2'-(4-Bromobenzoyl)-1-naphthohydrazide
Brand Name: Vulcanchem
CAS No.: 84282-40-6
VCID: VC1965421
InChI: InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(22)20-21-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,20,22)(H,21,23)
SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)Br
Molecular Formula: C18H13BrN2O2
Molecular Weight: 369.2 g/mol

2'-(4-Bromobenzoyl)-1-naphthohydrazide

CAS No.: 84282-40-6

Cat. No.: VC1965421

Molecular Formula: C18H13BrN2O2

Molecular Weight: 369.2 g/mol

* For research use only. Not for human or veterinary use.

2'-(4-Bromobenzoyl)-1-naphthohydrazide - 84282-40-6

Specification

CAS No. 84282-40-6
Molecular Formula C18H13BrN2O2
Molecular Weight 369.2 g/mol
IUPAC Name N'-(4-bromobenzoyl)naphthalene-1-carbohydrazide
Standard InChI InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(22)20-21-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,20,22)(H,21,23)
Standard InChI Key PXVSILKUOOKWFV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)Br

Introduction

2'-(4-Bromobenzoyl)-1-naphthohydrazide is a complex organic compound with the molecular formula C18H13BrN2O2 and a molecular weight of 369.2 g/mol . It is identified by the CAS number 84282-40-6 and is also known as N'-(4-bromobenzoyl)naphthalene-1-carbohydrazide . This compound is primarily used in industrial and scientific research applications, including chemistry and biology .

Synthesis and Reactions

  • Oxidation: The compound can undergo oxidation to form naphthoquinone derivatives.

  • Reduction: It can be reduced to form benzoyl derivatives.

  • Substitution: Various substituted hydrazides can be formed depending on the nucleophile used in the reaction.

Biological Applications

2'-(4-Bromobenzoyl)-1-naphthohydrazide has been studied for its potential biological activities, particularly in the context of cancer research. It is used in the study of enzyme inhibition and protein interactions, which are crucial for understanding its mechanism of action in biological systems.

Mechanism of Action

The compound interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. The bromobenzoyl group can also interact with cellular proteins, leading to changes in cellular signaling pathways and inducing apoptosis in cancer cells.

Industrial Applications

Due to its chromophoric properties, the compound can be used in the production of dyes and pigments.

Safety and Handling

While detailed safety data for 2'-(4-Bromobenzoyl)-1-naphthohydrazide is not readily available, handling it requires standard precautions for organic compounds, including wearing protective gear and working in a well-ventilated area .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator